Bienvenue dans la boutique en ligne BenchChem!

2-(Oxan-3-yl)morpholine;hydrochloride

Medicinal chemistry Physicochemical profiling Lead optimization

Procure 2-(Oxan-3-yl)morpholine hydrochloride (CAS 2551114-50-0) ≥95% purity to secure a regioisomerically defined building block that is not interchangeable with 3-(oxan-3-yl), 2-(oxan-4-yl), or tetrahydrofuran-based analogs. The crystalline hydrochloride salt eliminates the need for additional neutralization steps, enabling direct use in amide couplings and reductive aminations. With a TPSA of 30.49 Ų, cLogP 0.82, and a single rotatable bond, this fragment meets Rule‑of‑Three criteria for fragment‑based screening libraries and provides a distinct 2,3‑substitution vector for intellectual property differentiation in kinase inhibitor and cathepsin S programs.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 2551114-50-0
Cat. No. B2431336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-3-yl)morpholine;hydrochloride
CAS2551114-50-0
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESC1CC(COC1)C2CNCCO2.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-8(7-11-4-1)9-6-10-3-5-12-9;/h8-10H,1-7H2;1H
InChIKeyPSEPFWVLFZHJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxan-3-yl)morpholine hydrochloride (CAS 2551114-50-0): Chemical Identity and Core Physicochemical Profile for Sourcing Decisions


2-(Oxan-3-yl)morpholine hydrochloride (CAS 2551114-50-0) is a heterocyclic building block comprising a morpholine ring substituted at the 2-position with a tetrahydropyran (oxane) moiety, supplied as the hydrochloride salt with molecular formula C9H18ClNO2 and molecular weight 207.70 g/mol . The free-base form (C9H17NO2, MW 171.24 g/mol) is also catalogued under CAS 1515671-38-1 [1]. The compound belongs to the oxane-morpholine hybrid class, which has been explored extensively in medicinal chemistry for cathepsin inhibition and kinase modulation [2][3]. As a morpholine derivative, it exhibits the characteristic weak basicity (predicted pKa of the conjugate acid ≈ 8.3–8.8) and balanced lipophilic–hydrophilic profile that make morpholines privileged scaffolds in drug discovery .

Why 2-(Oxan-3-yl)morpholine Hydrochloride Cannot Be Replaced by Generic Morpholine-Tetrahydropyran Isomers: Evidence-Driven Differentiation


Although several morpholine–tetrahydropyran constitutional isomers and their hydrochloride salts are commercially available, they are not interchangeable for research or scale-up applications. The 2-(oxan-3-yl) substitution pattern enforces a specific spatial orientation of the morpholine nitrogen relative to the oxane oxygen that differs fundamentally from the 3-(oxan-3-yl) (CAS 1506104-76-2), 2-(oxan-4-yl) (CAS 1521982-50-2), and tetrahydrofuran-containing analogs . This regioisomerism translates into measurable differences in calculated lipophilicity, basicity, and three-dimensional shape—properties that directly influence target binding, solubility, and metabolic stability in lead optimization programs [1]. Furthermore, the hydrochloride salt form (CAS 2551114-50-0) provides superior crystallinity and handling characteristics compared to the free base, and its commercial availability at defined purity (95%) from multiple vendors reduces procurement risk relative to isomers that are only available through custom synthesis . Generic substitution without experimental validation therefore risks altered pharmacological profiles and failed reaction outcomes.

Head-to-Head Quantitative Comparison: 2-(Oxan-3-yl)morpholine Hydrochloride vs. Closest Structural Analogs


Regioisomeric pKa Differentiation: 2-(Oxan-3-yl) vs. 3-(Oxan-3-yl) and 4-Substituted Morpholines

The predicted pKa of the conjugate acid of 2-(tetrahydro-2H-pyran-3-yl)morpholine (the free base of the target compound) is 8.33 ± 0.40, compared to 8.79 ± 0.40 for the 4-substituted isomer 2-(tetrahydro-2H-pyran-4-yl)morpholine (CAS 1521982-50-2) . Morpholine itself has a reported conjugate acid pKa of 8.49–8.7 [1]. The ~0.46 log unit difference in basicity between the 3-yl and 4-yl regioisomers is significant at physiological pH (7.4) because it alters the ratio of protonated to neutral species by approximately 2.9-fold, directly impacting membrane permeability and target engagement [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Chromatographic Lipophilicity (LogP) Comparison: 2-(Oxan-3-yl)morpholine vs. Tetrahydrofuran Analog

The free base of the target compound has a calculated LogP (cLogP) of 0.82 as derived from the SMILES notation C1COCC(C2CNCCO2)C1 . In contrast, the tetrahydrofuran (oxolane) analog 2-(oxolan-3-yl)morpholine (CAS 1251196-27-6) has a measured LogP of -0.33 [1]. This 1.15 log unit difference corresponds to an approximately 14-fold higher computed octanol–water partition coefficient for the tetrahydropyran-containing compound, indicating significantly greater lipophilicity.

Drug design ADME prediction Lipophilic efficiency

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Comparison Across Morpholine-Oxane Isomers

The topological polar surface area (TPSA) of 2-(oxan-3-yl)morpholine free base is 30.49 Ų, with one rotatable bond connecting the morpholine and tetrahydropyran rings . The 3-substituted isomer (CAS 1506104-76-2) has an identical TPSA of approximately 30.5 Ų, but its rotatable bond count also equals 1 . The TPSA of 30.49–30.5 Ų falls well below the widely recognized cut-off of 60–70 Ų for passive blood–brain barrier (BBB) penetration, and the single rotatable bond confers low conformational entropy [1]. By contrast, the tetrahydrofuran analog 3-(oxolan-3-yl)morpholine has a TPSA of 30.5 Ų but a molecular weight of only 157.21 g/mol [2], making it 14 g/mol lighter and altering its ligand efficiency metrics.

Blood–brain barrier penetration Bioavailability Molecular property filtering

Salt Form Advantage: Hydrochloride Crystallinity and Handling vs. Free Base

2-(Oxan-3-yl)morpholine hydrochloride (CAS 2551114-50-0) is supplied as a crystalline hydrochloride salt with a molecular weight of 207.70 g/mol , whereas the free base (CAS 1515671-38-1) is an oil or low-melting solid with MW 171.24 g/mol [1]. The salt form provides superior ambient stability, easier weighing accuracy, and compatibility with aqueous formulation conditions. Commercial availability at 95% purity from Leyan and other vendors reduces the need for in-house salt formation and purification. Morpholine hydrochloride salts are generally hygroscopic; however, the presence of the lipophilic oxane moiety in this compound is expected to reduce hygroscopicity relative to morpholine hydrochloride (mp ~175–181 °C) [2].

Solid-state chemistry Procurement Formulation

Precedent for Tetrahydropyran-Morpholine Scaffolds in Kinase and Protease Inhibitor Programs

Tetrahydropyran (THP) has been validated as a preferred isostere of morpholine in mTOR kinase inhibitor optimization. Verheijen et al. demonstrated that replacement of one bridged morpholine with THP in 2-arylureidophenyltriazines improved human microsomal stability and led to compound 27, which selectively suppressed mTOR biomarkers in vivo (pS6 and pAkt) and exhibited tumor growth inhibition in a murine xenograft model [1]. Concurrently, the patent family WO2004002491 discloses morpholine–tetrahydropyran derivatives as cathepsin S inhibitors with reported IC50 values in the nanomolar range against recombinant human cathepsin S [2]. While the target compound itself is a building block, these class precedents establish that the oxane-morpholine scaffold is productive for generating potent, selective inhibitors with favorable pharmacokinetic properties.

mTOR inhibition Cathepsin S inhibition Kinase drug discovery

Commercial Availability and Procurement Risk: 2-(Oxan-3-yl)morpholine Hydrochloride vs. Custom-Only Isomers

2-(Oxan-3-yl)morpholine hydrochloride (CAS 2551114-50-0) is stocked by established research chemical suppliers such as Leyan (≥95% purity) and catalogued on ChemSrc . In contrast, the closest isomers—3-(oxan-3-yl)morpholine hydrochloride (CAS not independently stocked) and 2-(tetrahydro-2H-pyran-2-yl)morpholine (CAS 2103260-44-0)—are either custom-synthesis only or have significantly fewer catalog listings . The difference in supplier count translates to shorter lead times (typically in-stock vs. 4–6 weeks for custom synthesis) and competitive pricing for the target compound.

Supply chain Catalog availability Procurement logistics

Highest-Confidence Application Scenarios for 2-(Oxan-3-yl)morpholine Hydrochloride Based on Comparative Evidence


CNS-Penetrant Lead Optimization Programs

The combination of TPSA = 30.49 Ų, a single rotatable bond, and a moderate cLogP of 0.82 positions 2-(oxan-3-yl)morpholine hydrochloride as an ideal building block for CNS drug discovery programs seeking to maintain BBB permeability while introducing morpholine-mediated target interactions . The regioisomerically defined 2,3-substitution pattern provides a distinct vector angle for fragment growing compared to 4-substituted morpholines .

Kinase Inhibitor Scaffold Diversification

Given the validated precedent of tetrahydropyran as a morpholine isostere in mTOR inhibitors—where THP substitution improved microsomal stability and maintained in vivo target engagement—2-(oxan-3-yl)morpholine hydrochloride serves as a strategic intermediate for synthesizing novel kinase inhibitor libraries with differentiated IP [1]. Its hydrochloride salt form facilitates direct use in amide coupling and reductive amination reactions without additional neutralization steps .

Cathepsin Protease Inhibitor Discovery

The morpholine–tetrahydropyran scaffold is explicitly claimed in cathepsin S inhibitor patents, where related compounds achieved nanomolar enzymatic potency [2]. The target compound provides a regioisomerically distinct entry into this chemical space, offering a 2,3-oxane-morpholine connectivity that is absent from the exemplified patent compounds, thereby creating freedom-to-operate advantages [2].

Procurement-Stable Fragment Library Construction

With ≥95% commercial purity, crystalline hydrochloride salt form, and catalog availability from multiple suppliers, 2-(oxan-3-yl)morpholine hydrochloride meets the stringent purity and reproducibility requirements for fragment-based screening libraries . The calculated ligand efficiency metrics (cLogP 0.82, MW 171.24 free base, single H-bond donor) adhere to the Rule-of-Three guidelines for fragment libraries .

Quote Request

Request a Quote for 2-(Oxan-3-yl)morpholine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.